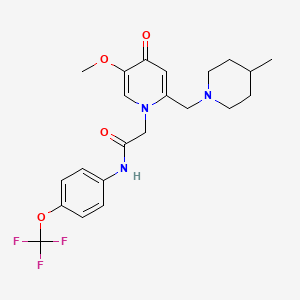
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N3O4 and its molecular weight is 453.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation for Imaging Probes
One of the scientific applications involves the synthesis and in vivo evaluation of derivatives for potential use as imaging probes targeting 5-HT2A receptors. Such compounds have been labeled for positron emission tomography (PET) studies, although challenges in tracer retention and specific binding have been noted, indicating a need for further modification to enhance imaging capabilities (Prabhakaran et al., 2006).
Chemical Synthesis and Biological Activities
The compound has been involved in studies related to chemical synthesis and the exploration of biological activities. For instance, analogues bearing substituents at specific positions have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing that modifications in the chemical structure can lead to appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Exploration of Anticonvulsant Activity
Derivatives have been synthesized and evaluated for their anticonvulsant activity in models of epilepsy, indicating that certain compounds within this chemical framework possess protective effects against seizures. This suggests the potential of these compounds in the development of new antiepileptic drugs (Obniska et al., 2015).
Development of Novel Antimicrobial and Antioxidant Agents
Novel derivatives have been synthesized and assessed for their antioxidant and antimicrobial potential, with some compounds demonstrating promising activity. This indicates the versatility of this chemical framework in generating compounds with potential applications in combating microbial infections and oxidative stress (Harini et al., 2014).
Electrophilic Substitution Reactions and Mechanistic Insights
Research has also focused on understanding the reactivity and mechanisms of electrophilic substitution reactions involving related compounds. These studies provide valuable insights into the chemical behavior of these molecules, facilitating the design of novel derivatives with improved properties and functionalities (Dinoi et al., 1998).
properties
IUPAC Name |
2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O4/c1-15-7-9-27(10-8-15)12-17-11-19(29)20(31-2)13-28(17)14-21(30)26-16-3-5-18(6-4-16)32-22(23,24)25/h3-6,11,13,15H,7-10,12,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSASMXQNMWUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

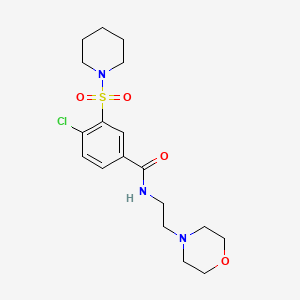
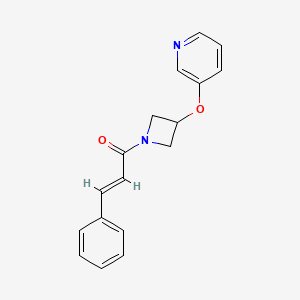
![N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2495513.png)
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2495514.png)

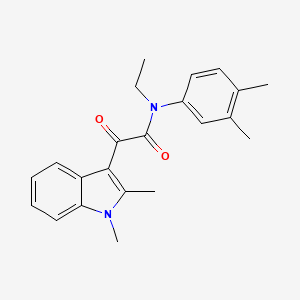
![N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2495520.png)
![6-Amino-4-cyclohexyl-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2495521.png)
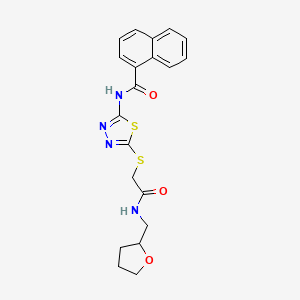
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2495524.png)
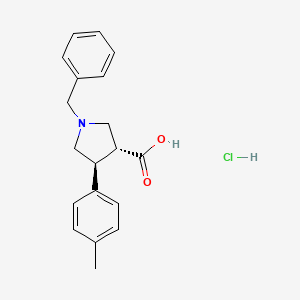
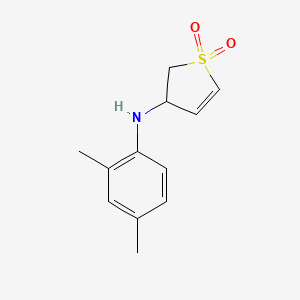
![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)
